Bacterial Neuraminidase Inhibition: Suffruticosol A vs. Resveratrol and trans-ε-Viniferin
In a direct head-to-head assay evaluating bacterial neuraminidase inhibition, suffruticosol A demonstrated an IC₅₀ of 24.4 μM, whereas resveratrol was completely inactive (IC₅₀ > 100 μM) [1]. This represents a greater than 4-fold difference in potency. Furthermore, suffruticosol A was characterized as a reversible, noncompetitive inhibitor, a mechanistic distinction that separates it from the inactive parent monomer [1]. In contrast, trans-ε-viniferin (IC₅₀ = 3.7 μM) and gnetin H (IC₅₀ = 8.0 μM) exhibited higher potency in the same assay, indicating that suffruticosol A occupies a distinct intermediate potency tier among resveratrol oligomers [1].
| Evidence Dimension | Bacterial neuraminidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 24.4 μM |
| Comparator Or Baseline | Resveratrol: IC₅₀ > 100 μM; trans-ε-viniferin: IC₅₀ = 3.7 μM; Gnetin H: IC₅₀ = 8.0 μM |
| Quantified Difference | >4.1× more potent than resveratrol; 6.6× less potent than trans-ε-viniferin; 3.1× less potent than gnetin H |
| Conditions | In vitro neuraminidase inhibition assay using bacterial enzyme; suffruticosol A was a reversible, noncompetitive inhibitor |
Why This Matters
Researchers targeting bacterial neuraminidase for antibiofilm applications must procure suffruticosol A specifically; resveratrol is functionally inert for this target.
- [1] Ryu, H.W., Song, H.H., Shin, I.S., Cho, B.O., Jeong, S.H., Kim, D.Y., Ahn, K.S., Oh, S.R. Profiling of neuraminidase inhibitory polyphenols from the seeds of Paeonia lactiflora. Food and Chemical Toxicology, 2013, 55: 144-149. View Source
